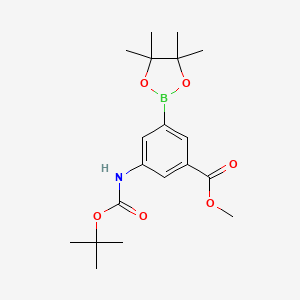
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of 1-fluoro-2-naphthalenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, transferring the boron-bound organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. What sets 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- apart is its unique structure, which imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C16H18BFO2 |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3 |
InChI Key |
IIBGBAGPMAXLFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


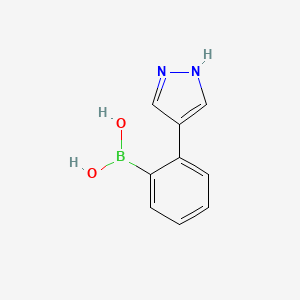
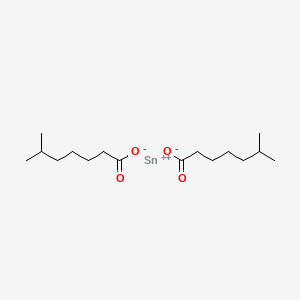
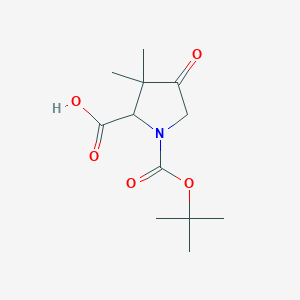

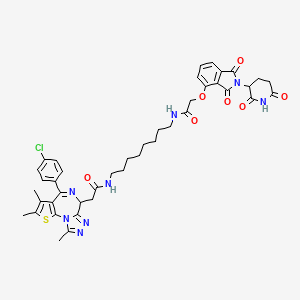
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
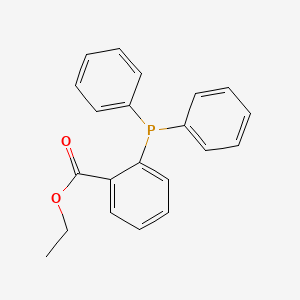
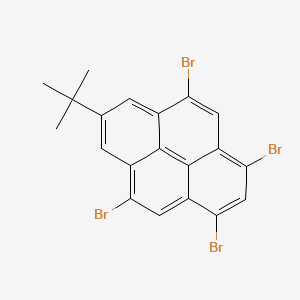


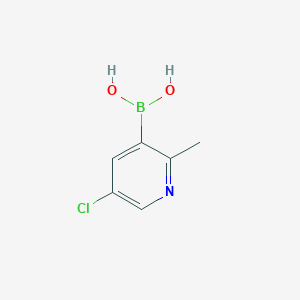
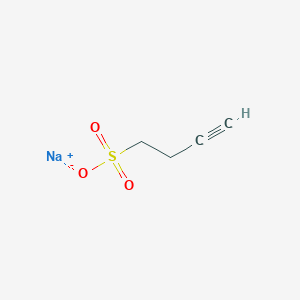
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
